4H-1-Benzopyran-4-one, 5-acetyl-7-hydroxy-2-methyl-
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Overview
Description
5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, which is a significant scaffold in medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing phenol derivatives with β-keto esters in the presence of acid catalysts. For instance, the reaction between 7-hydroxy-4-methylcoumarin and acetyl chloride in the presence of anhydrous aluminum chloride can yield the desired compound .
Industrial Production Methods: Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. The use of ionic liquids as solvents and biocatalysts like lipase from Mucor miehei has been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of 5-acetyl-7-hydroxy-2-methylquinone.
Reduction: Formation of 5-(1-hydroxyethyl)-7-hydroxy-2-methyl-4H-chromen-4-one.
Substitution: Formation of halogenated derivatives at the 6-position.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for treating diseases like cancer, Alzheimer’s, and microbial infections
Industry: Utilized in the production of dyes and optical brighteners due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity essential for microbial survival.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic and antimicrobial properties.
6-Acetyl-7-hydroxy-4-methylcoumarin: Exhibits strong activity for serotonin receptors and potential antidepressant effects.
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one: Known for its antioxidant and anticancer activities.
Uniqueness: 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one stands out due to its unique combination of acetyl and hydroxy groups, which enhance its biological activity and make it a versatile compound for various applications.
Properties
CAS No. |
94356-33-9 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-acetyl-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H10O4/c1-6-3-10(15)12-9(7(2)13)4-8(14)5-11(12)16-6/h3-5,14H,1-2H3 |
InChI Key |
WFHGECVQFSCFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)C(=O)C |
Origin of Product |
United States |
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